Diclofensine hydrochloride
Overview
Description
Diclofensine hydrochloride is a potent inhibitor of monoamine reuptake, blocking the uptake of dopamine, noradrenaline, and serotonin by rat brain synaptosomes . It has applications as an antidepressant, but it also increases locomotor activity, decreases food intake, and has abuse potential .
Synthesis Analysis
The formal name of Diclofensine hydrochloride is 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-7-methoxy-2-methyl-isoquinoline, monohydrochloride . Its molecular formula is C17H17Cl2NO • HCl and it has a formula weight of 358.7 . It is a crystalline solid and its solubility in methanol is 10 mg/ml .Molecular Structure Analysis
The molecular formula of Diclofensine hydrochloride is C17H18Cl3NO . The InChI code is InChI=1S/C17H17Cl2NO.ClH/c1-20-9-12-7-13 (21-2)4-5-14 (12)15 (10-20)11-3-6-16 (18)17 (19)8-11;/h3-8,15H,9-10H2,1-2H3;1H .Physical And Chemical Properties Analysis
Diclofensine hydrochloride is a crystalline solid with a molecular weight of 358.7 g/mol . Its solubility in methanol is 10 mg/ml .Scientific Research Applications
Advanced Oxidation in Water Treatment :
- Research by Vogna et al. (2004) investigated the degradation of diclofenac in water through advanced oxidation processes like ozonation and H2O2/UV. These methods proved effective in diclofenac degradation, converting chlorine to chloride ions and achieving significant mineralization.
Interaction with Monoaminergic Systems :
- A study by Luethi et al. (2018) explored diclofensine's inhibition potential on norepinephrine, dopamine, and serotonin transporters. The research indicated that diclofensine potently binds to monoamine transporters and has a similar inhibition potential for all three transporters.
Photocatalytic Degradation Studies :
- Calza et al. (2006) conducted a study on the photocatalytic transformation of diclofenac using titania suspensions under simulated solar irradiation. This study Calza et al. (2006) aimed to assess the decomposition of diclofenac and identify intermediates and mechanistic details of degradation.
Biodegradation by Bacterial Strains :
- Research by Moreira et al. (2018) investigated the biodegradation of diclofenac using the bacterial strain Labrys portucalensis F11. The study reported successful biotransformation and complete degradation of diclofenac, highlighting the environmental implications.
Development and Optimization of Drug Release Method :
- Kincl et al. (2005) applied experimental design methodology to develop and optimize drug release methods for diclofenac sodium. Their study Kincl et al. (2005) explored the characterization and optimization of analytical parameters affecting diclofenac sodium release.
- oxidation for Diclofenac Degradation**:
- Zhao et al. (2009) researched the electrochemical degradation of diclofenac at a boron-doped diamond electrode. Their study (Zhao et al., 2009) found that electro-oxidation effectively induced diclofenac degradation and mineralization, offering insights into alternative degradation pathways.
Environmental Impact and Toxicity Analysis :
- A comprehensive review by Lonappan et al. (2016) focused on the environmental occurrence and toxicity of diclofenac. They discussed its ubiquity in freshwater environments, potential toxicity, environmental fate, and interaction with other contaminants.
Irradiation Technology in Water Treatment :
- Homlok et al. (2011) investigated the elimination of diclofenac from water using irradiation technology. Their findings (Homlok et al., 2011) suggest that hydroxyl radical and hydrated electron intermediates from water radiolysis can effectively degrade diclofenac.
UV-Spectrophotometric Estimation in Pharmaceutical Form :
- Research by Mahaparale et al. (2013) described methods for the simultaneous spectrophotometric estimation of diclofenac sodium in tablet dosage forms, contributing to more accurate drug formulation and quality control.
Antitumor Potential in Traditional Medicine :
- Kviecinski et al. (2008) conducted a study on Bidens pilosa, a plant used in Brazilian folk medicine that can be related to cancer treatment. Their study (Kviecinski et al., 2008) evaluated the antitumor activity of extracts from this plant, which is often used alongside diclofenac in traditional medicinal practices.
Safety And Hazards
The safety data sheet for Diclofensine hydrochloride suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Relevant Papers One of the relevant papers on Diclofensine hydrochloride is titled "Effect of diclofensine, a novel antidepressant, on peripheral adrenergic function" . Another paper titled “A clinical pharmacological comparison of diclofensine (Ro 8-4650) with …” discusses the pharmacodynamic profiles of Diclofensine .
properties
IUPAC Name |
4-(3,4-dichlorophenyl)-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO.ClH/c1-20-9-12-7-13(21-2)4-5-14(12)15(10-20)11-3-6-16(18)17(19)8-11;/h3-8,15H,9-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHOXCSPLOXNOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=C(C1)C=C(C=C2)OC)C3=CC(=C(C=C3)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67165-56-4 (Parent) | |
Record name | Diclofensine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079234325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID301000351 | |
Record name | 4-(3,4-Dichlorophenyl)-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301000351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diclofensine hydrochloride | |
CAS RN |
34041-84-4, 79234-32-5 | |
Record name | Diclofensine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034041844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diclofensine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079234325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(3,4-Dichlorophenyl)-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301000351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DICLOFENSINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U71XY6JQK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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